molecular formula C14H21BrCl2N2O B4405613 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405613
M. Wt: 384.1 g/mol
InChI Key: CNANCQOZAIYVHQ-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a bromo-chloro-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Bromination and Chlorination: The starting material, 2-methylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents.

    Ether Formation: The bromo-chloro-methylphenol is then reacted with ethylene oxide to form the corresponding phenoxyethyl ether.

    Piperazine Substitution: The phenoxyethyl ether is reacted with 4-methylpiperazine under basic conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The bromo and chloro substituents can be reduced to hydrogen.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include dehalogenated compounds.

Scientific Research Applications

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(2-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Uniqueness

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to the specific combination of bromo, chloro, and methyl substituents on the phenoxyethyl group. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrClN2O.ClH/c1-11-9-12(16)10-13(15)14(11)19-8-7-18-5-3-17(2)4-6-18;/h9-10H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNANCQOZAIYVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCN(CC2)C)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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